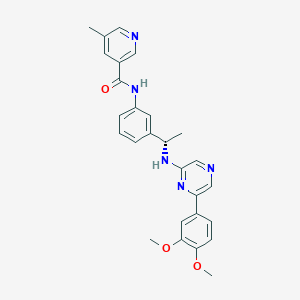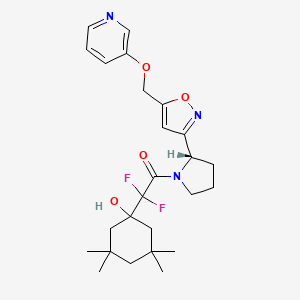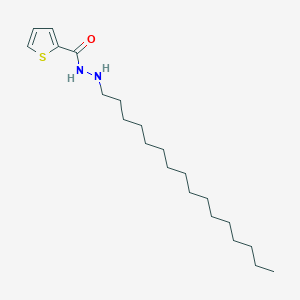
SIS17
Descripción general
Descripción
SIS17 es un potente e inhibidor selectivo de la histona desacetilasa 11 (HDAC11). Tiene un valor de IC50 de 0,83 μM, lo que lo hace altamente efectivo en la inhibición de HDAC11 sin afectar a otras histona desacetilasas. Esta especificidad convierte a this compound en una herramienta valiosa en la investigación epigenética y en posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
SIS17 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar el papel de HDAC11 en la regulación epigenética y la expresión genética.
Biología: Ayuda a comprender las funciones biológicas de HDAC11 y su papel en los procesos celulares.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la desregulación epigenética, como el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a HDAC11.
Mecanismo De Acción
SIS17 ejerce sus efectos al inhibir selectivamente HDAC11. Esta inhibición previene la desacetilación de las proteínas histonas, lo que lleva a cambios en la estructura de la cromatina y la expresión genética. Los objetivos moleculares de this compound incluyen HDAC11 y sus sustratos, como la serina hidroximetiltransferasa 2. Al modular estos objetivos, this compound puede influir en varias vías y procesos celulares .
Análisis Bioquímico
Biochemical Properties
SIS17 plays a significant role in biochemical reactions by interacting with HDAC11 . It inhibits the demyristoylation of a known HDAC11 substrate, serine hydroxymethyl transferase 2 . This interaction is highly selective, as this compound does not inhibit other HDACs .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to HDAC11, inhibiting the enzyme’s activity . This results in an upregulation of the HDAC11 substrate, SHMT2, and an increase in fatty acylation levels in cells .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with HDAC11 . It affects the metabolic flux and metabolite levels by influencing the activity of this enzyme .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SIS17 implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales a la estructura central mediante reacciones selectivas, como la alquilación y la acilación.
Purificación: El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización para alcanzar una alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de this compound implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, asegurar una calidad constante e implementar procesos de purificación eficientes. La producción industrial también requiere medidas estrictas de control de calidad para mantener la eficacia y seguridad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
SIS17 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound, afectando sus propiedades e interacciones.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden tener diferentes actividades y propiedades biológicas, lo que los hace útiles para futuras investigaciones y desarrollos.
Comparación Con Compuestos Similares
Compuestos similares
ACY-957: Otro inhibidor de HDAC11 con diferente selectividad y potencia.
Ácido 4-fenilbutírico: Un inhibidor de HDAC de amplio espectro con menos especificidad para HDAC11.
BRD3308: Un inhibidor selectivo para HDAC6, utilizado para la comparación en estudios de especificidad.
Singularidad de SIS17
This compound destaca por su alta selectividad para HDAC11, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de esta enzima. Su potencia y especificidad reducen los efectos fuera del objetivo, lo que lo hace más adecuado para aplicaciones terapéuticas en comparación con otros inhibidores de HDAC .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes SIS17 a promising compound in the context of cancer research?
A: Research suggests that this compound, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.
Q2: How does this compound interact with HDAC11 and what are the downstream effects of this interaction?
A: While the precise mechanism of this compound's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of this compound inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights this compound's selectivity and potential as a tool for dissecting HDAC11's biological functions [].
Q3: Could you elaborate on the significance of this compound's selectivity for HDAC11?
A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. This compound's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.
Q4: Are there any known safety concerns or limitations associated with this compound?
A: While this compound demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



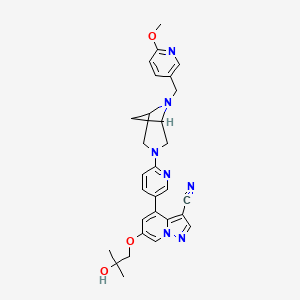
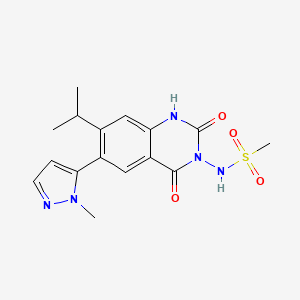
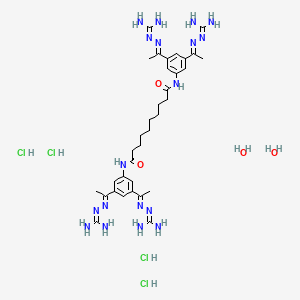
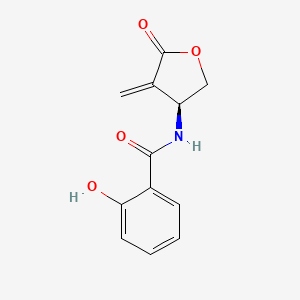
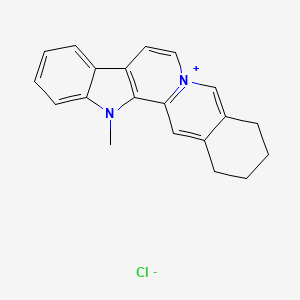
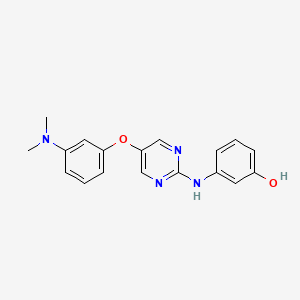

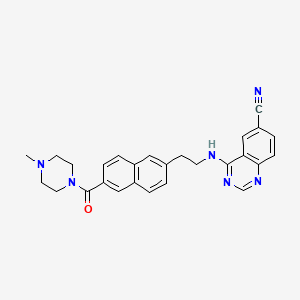
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)

